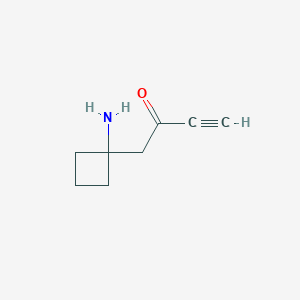

1-(1-Aminocyclobutyl)but-3-yn-2-one

Description

1-(1-Aminocyclobutyl)but-3-yn-2-one is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound is characterized by its unique structure, which includes an aminocyclobutyl group attached to a but-3-yn-2-one moiety.

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-(1-aminocyclobutyl)but-3-yn-2-one |

InChI |

InChI=1S/C8H11NO/c1-2-7(10)6-8(9)4-3-5-8/h1H,3-6,9H2 |

InChI Key |

HRYJPYSICQWBND-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)CC1(CCC1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Aminocyclobutyl)but-3-yn-2-one involves several steps. One common synthetic route includes the reaction of cyclobutanone with propargylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve cost-effective and efficient synthesis .

Chemical Reactions Analysis

1-(1-Aminocyclobutyl)but-3-yn-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(1-Aminocyclobutyl)but-3-yn-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The aminocyclobutyl group and the but-3-yn-2-one moiety play crucial roles in its reactivity and interactions with other molecules . Detailed studies are required to fully understand the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

1-(1-Aminocyclobutyl)but-3-yn-2-one can be compared with other similar compounds, such as:

1-(1-Aminocyclopropyl)but-3-yn-2-one: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to differences in reactivity and applications.

1-(1-Aminocyclopentyl)but-3-yn-2-one:

Biological Activity

1-(1-Aminocyclobutyl)but-3-yn-2-one is a chemical compound with significant potential in pharmacology, characterized by its unique structure that includes a cyclobutane ring and an alkyne functional group. The molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structure of this compound is pivotal to its biological activity. The presence of an amino group attached to a cyclobutane enhances its reactivity and interaction with biological targets. This compound's structural uniqueness may provide advantages over simpler analogs in terms of binding affinity and specificity.

Biological Activity Overview

Research suggests that this compound exhibits notable biological activities, particularly as a potential pharmacological agent. Key areas of interest include:

- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit specific kinases involved in cancer pathways, such as AKT kinases, which are critical for cell survival and proliferation .

- Potential Anticancer Properties : The compound's structure may allow it to interfere with cancer cell signaling pathways, making it a candidate for further investigation in oncology .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies on structurally similar compounds indicate several possible mechanisms:

- Allosteric Inhibition : Similar compounds have been shown to act as allosteric inhibitors of AKT kinases, leading to reduced phosphorylation of downstream targets involved in cell survival .

- Induction of Apoptosis : Evidence suggests that compounds targeting the AKT pathway can induce apoptosis in cancer cells that exhibit constitutive activation of this pathway .

Case Study 1: AKT Inhibition in Ovarian Cancer

A study investigated the effects of a small molecule inhibitor on ovarian cancer cell lines (A2780, MDAH2774). The results indicated that the compound effectively inhibited AKT activity and induced apoptosis in cells with elevated phosphorylated AKT levels. This suggests that this compound may share similar properties that warrant further exploration in treating ovarian cancer .

Case Study 2: Structural Comparisons

Comparative analysis with other compounds reveals that this compound stands out due to its combination of cyclic structure, alkyne functionality, and amino group. These features may enhance its biological activity compared to simpler analogs.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Aminocyclopentane | Cyclopentane derivative | Five-membered ring; potential for different reactivity due to ring strain. |

| Butyric acid | Straight-chain carboxylic acid | Simple structure; lacks complexity of cyclic systems. |

| 3-Aminobutyric acid | Amino acid derivative | Contains amino group; involved in neurotransmission but lacks alkyne functionality. |

Future Directions

Further studies are essential to fully elucidate the specific biological mechanisms and therapeutic potentials of this compound. Research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify the pathways affected by this compound and identify potential biomarkers for response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.